trans-4-Fluoropyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoropyrrolidin-3-amine is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyrrolidine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another approach involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with a fluoride ion .
Industrial Production Methods
Industrial production of 4-fluoropyrrolidin-3-amine may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of safe and scalable fluorinating agents is crucial to minimize hazards associated with fluorine chemistry .
Chemical Reactions Analysis
Types of Reactions
4-fluoropyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidines .
Scientific Research Applications
4-fluoropyrrolidin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 4-fluoropyrrolidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with target proteins . This can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound without the fluorine atom.
3-fluoropyrrolidine: A similar compound with the fluorine atom at a different position.
4-chloropyrrolidin-3-amine: A halogenated derivative with chlorine instead of fluorine.
Uniqueness
4-fluoropyrrolidin-3-amine is unique due to the presence of the fluorine atom at the 4-position, which can significantly alter its chemical and biological properties compared to other pyrrolidine derivatives. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets .
Properties
Molecular Formula |
C4H9FN2 |
---|---|
Molecular Weight |
104.13 g/mol |
IUPAC Name |
4-fluoropyrrolidin-3-amine |
InChI |
InChI=1S/C4H9FN2/c5-3-1-7-2-4(3)6/h3-4,7H,1-2,6H2 |
InChI Key |
NNDGWIOJJXUONO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.